molecular formula C11H22N2O3 B15363062 tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate

tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate

Cat. No.: B15363062
M. Wt: 230.30 g/mol
InChI Key: APFRSUHBGMXPSZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate (CAS: 142733-64-0) is a carbamate-protected piperidine derivative featuring a hydroxymethyl group at the cis-3 position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules targeting intracellular signaling pathways. Its stereochemistry and functional group arrangement enable selective interactions with biological targets, making it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-3-(hydroxymethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1

InChI Key

APFRSUHBGMXPSZ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1CO

Origin of Product

United States

Comparison with Similar Compounds

Core Ring Modifications

  • Cyclohexane vs. Piperidine Analogs: tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 223131-01-9): Replaces the piperidine ring with a cyclohexane ring, altering steric and electronic properties. The larger ring size reduces conformational strain but may decrease binding affinity to compact enzyme active sites . tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9): Features a hydroxyl group instead of hydroxymethyl at the 4-position.

Substituent Variations

  • Hydroxymethyl vs. Methoxy Groups :
    • tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate (CAS: 2306248-51-9): Substitutes the hydroxymethyl group with a methoxy group, increasing electron density and steric bulk. This modification enhances metabolic stability but may reduce solubility in aqueous systems .
  • Bicyclic Systems :
    • tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate (CAS: 2174007-89-5): Incorporates a bicyclic scaffold, improving rigidity and target selectivity but complicating synthetic accessibility .

Physicochemical Properties

Compound Molecular Weight logP Aqueous Solubility (mg/mL) Stability in DMSO (25°C) Price (USD/g)
This compound 248.28 1.2 3.8 >24 months 104
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate 263.35 1.8 2.1 18 months 115
tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate 274.31 1.5 1.5 >24 months N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.